1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one
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Overview
Description
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyethyl group at the 1-position of the pyrazolone ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazolone ring. The reaction typically proceeds as follows:
Step 1: 2-Methoxyethylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate hydrazone.
Step 2: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyrazolone derivatives.
Scientific Research Applications
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-3H-pyrazol-3-one: Lacks the methoxyethyl group, resulting in different chemical properties.
1,2-Dihydro-1-(2-hydroxyethyl)-3H-pyrazol-3-one: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-10-5-4-8-3-2-6(9)7-8/h2-3H,4-5H2,1H3,(H,7,9) |
InChI Key |
AZIKMZIHERIIDL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC(=O)N1 |
Origin of Product |
United States |
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